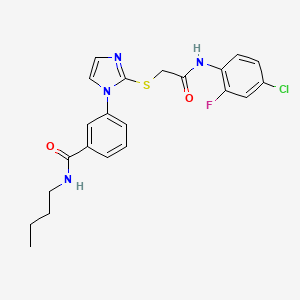

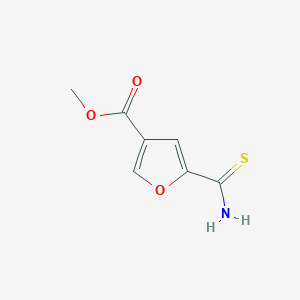

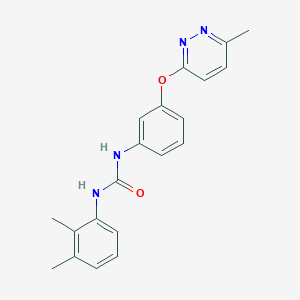

6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

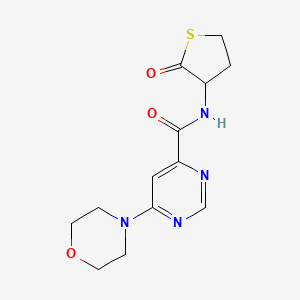

Synthesis and Biological Evaluation

The synthesis of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives has been explored, resulting in compounds with moderate cytotoxicity against various cancer cell lines. The structure-activity relationships (SARs) suggest that the introduction of a phenylpyridine-carboxamide scaffold enhances activity, and the oxidation state of the sulfur atom, along with substituent types on the aryl group, significantly affects the activity of these compounds .

Antimicrobial Activity of Benzamide Derivatives

A new series of 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives have been synthesized. These compounds exhibit good to excellent antimicrobial activity, with the morpholine substituted dihydropyrimidone carboxamide 8j identified as a particularly potent anti-bacterial agent .

Reaction with Morpholin and Properties

The reaction of 2-R 5-oxo 5-H 6-ethylcarboxylate 7-phenyl-[1,3,4]thiadiazolo-[3,2-a]pyrimidine with morpholin has been studied, leading to the synthesis of 2-R5-oxo 5-H 6-carbomorpholin 7-phenyl 1,3,4-thiadiazolo-[3,2-a] pyrimidine. These compounds have potential as new antibacterial drugs, and their structures have been confirmed using NMR and IR spectroscopy .

Crystal Structure and DFT Study

A novel compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, has been synthesized and characterized. The crystal structure was determined using X-ray diffraction and confirmed with DFT calculations. This compound also exhibits anti-proliferative activity against A375 cells and has been studied using molecular docking to understand its binding mode with PI3Kγ .

Anti-inflammatory Activity

The synthesis of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides has been carried out, and their anti-inflammatory activity has been evaluated. Some compounds showed promising results in the carrageenin oedema test and RPAR in rats, with 2-(3-pyridyl)- and 2-morpholino-5-oxo-5H-1,3,4-thiadiazole[3,2-a]pyrimidine-6-N-(2-pyridyl)carboxamide being particularly noteworthy .

科学的研究の応用

Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine and its derivatives have been recognized for a wide range of pharmacological activities. The morpholine ring, a six-membered aromatic heterocycle with nitrogen and oxygen, is found in various compounds with diverse pharmacological actions. Similarly, pyrans and their analogues hold significant positions due to their extensive applications in medicine and pharmacy. The exploration of morpholine and pyran analogues has led to the identification of potent pharmacophoric activities, suggesting their potential in designing novel therapeutic agents (Asif & Imran, 2019).

Synthesis of Pyrimido[4,5-b]Quinolines and Their Biological Significance

The synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives, with significant therapeutic importance, highlights the role of pyrimidine derivatives in medicinal chemistry. These compounds have been shown to exhibit biological activities, underscoring the utility of pyrimidine in the development of new therapeutic agents (Nandha Kumar et al., 2001).

Functional Chemical Groups in CNS Drug Synthesis

Functional chemical groups, including those found in pyrimidine derivatives, play crucial roles in synthesizing compounds with central nervous system (CNS) activity. Heterocycles with nitrogen, sulfur, and oxygen atoms, such as pyrimidines, have been identified as lead molecules for developing new CNS drugs. This emphasizes the significance of pyrimidine derivatives in addressing CNS disorders (Saganuwan, 2017).

Optoelectronic Applications of Pyrimidine Derivatives

Pyrimidine derivatives have also found applications in optoelectronics, where their incorporation into π-extended conjugated systems is valuable for creating novel materials. The functionalization of quinazolines and pyrimidines has led to the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of pyrimidine derivatives beyond pharmacological uses (Lipunova et al., 2018).

作用機序

While specific information about the mechanism of action of “6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide” is not available, it’s known that pyrimidines exhibit a range of pharmacological effects. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

特性

IUPAC Name |

6-morpholin-4-yl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c18-12(16-9-1-6-21-13(9)19)10-7-11(15-8-14-10)17-2-4-20-5-3-17/h7-9H,1-6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMTYQDIEHJGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)